![molecular formula C10H20N2 B2992794 4-(Azetidin-1-yl)-4-ethylpiperidine CAS No. 2060051-49-0](/img/structure/B2992794.png)
4-(Azetidin-1-yl)-4-ethylpiperidine
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Overview
Description
“4-(Azetidin-1-yl)-4-ethylpiperidine” is a chemical compound that belongs to the class of azetidinones. Azetidinones are known for their wide range of biological activities, including antiviral, antimicrobial, and antitumor properties .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One such method involves a multistep synthesis process, where a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized . Another method involves the use of molecular iodine under microwave irradiation for the synthesis of 3-pyrrole-substituted 2-azetidinones .
Molecular Structure Analysis
The molecular structure of azetidinones can vary based on the substituents at the N-1 and C-4 positions . The molecular weight and other properties can also vary depending on these substituents .
Chemical Reactions Analysis
Azetidinones can undergo various chemical reactions. For instance, 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters.
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidinones can vary based on their specific structure. For instance, the physical and chemical properties of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid include a molecular weight of 241.07 g/mol.
Scientific Research Applications
Synthesis of Biologically Important Compounds
Azetidine derivatives, including structures similar to 4-(Azetidin-1-yl)-4-ethylpiperidine, serve as versatile intermediates for synthesizing various biologically significant molecules. Azetidin-2-ones, a closely related class, are recognized for their utility in creating aromatic beta-amino acids, peptides, polyamines, amino sugars, and more, leveraging the strain energy of the beta-lactam ring for innovative chemical transformations. This has led to the development of 'beta-lactam synthon methods' for synthesizing organic compounds without the beta-lactam ring structure, offering access to a wide array of synthetic targets with potential biological activities (Deshmukh et al., 2004).
Facile Synthesis of Enantiopure 4-Aminopiperidin-2-ones
Employing enantiopure 4-formylazetidin-2-ones as building blocks, researchers have developed a method for synthesizing 4-aminopiperidin-2-ones. This process, which involves ring expansion via methanolysis followed by reductive cyclization, exemplifies the synthetic utility of azetidine derivatives in creating compounds that could have biological significance (Krishnaswamy et al., 2003).
Gold-Catalyzed Synthesis of Azetidin-3-ones
Innovative gold-catalyzed methods have been developed for the synthesis of azetidin-3-ones, demonstrating the potential of azetidine derivatives in creating functionalized azetidines. While azetidin-2-ones are well-known for their antibiotic properties, azetidin-3-ones open up new avenues for creating compounds with diverse biological activities, despite their relative scarcity in nature (Ye et al., 2011).
Antimicrobial Applications
Azetidin-2-ones derived from 5-ethyl pyridine-2-ethanol have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal species, highlighting the therapeutic potential of azetidine derivatives in addressing antibiotic resistance (Patel et al., 2014).
Novel Syntheses and Biological Evaluation
The diverse applications of azetidine derivatives extend to the synthesis of novel compounds with potential antibacterial activity. For example, the development of 4-alkyliden-azetidin-2-ones showcases the potential of these derivatives in generating new antimicrobial agents capable of combating multidrug-resistant pathogens, underscoring the significance of azetidine chemistry in drug discovery and development (Broccolo et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(azetidin-1-yl)-4-ethylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-10(12-8-3-9-12)4-6-11-7-5-10/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYWDMRAEZRGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-yl)-4-ethylpiperidine |
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